Cas no 898763-00-3 (3-Bromo-3'-thiomorpholinomethyl benzophenone)

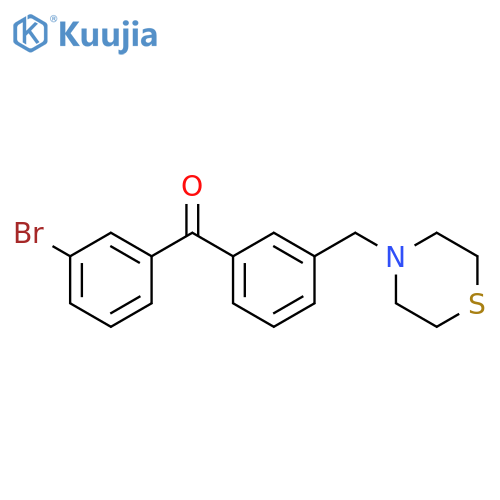

898763-00-3 structure

商品名:3-Bromo-3'-thiomorpholinomethyl benzophenone

CAS番号:898763-00-3

MF:C18H18BrNOS

メガワット:376.310622692108

MDL:MFCD03842247

CID:871656

PubChem ID:24724968

3-Bromo-3'-thiomorpholinomethyl benzophenone 化学的及び物理的性質

名前と識別子

-

- (3-bromophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone

- 3-BROMO-3'-THIOMORPHOLINOMETHYL BENZOPHENONE

- MFCD03842247

- 898763-00-3

- AKOS016020356

- (3-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone

- DTXSID90643364

- 3-BROMO-3'-THIOMORPHOLINOMETHYLBENZOPHENONE

- 3-Bromo-3'-thiomorpholinomethyl benzophenone

-

- MDL: MFCD03842247

- インチ: InChI=1S/C18H18BrNOS/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2

- InChIKey: CIAJYKYXDFNWBT-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)Br)CN3CCSCC3

計算された属性

- せいみつぶんしりょう: 375.02900

- どういたいしつりょう: 375.02925g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 372

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 45.6Ų

じっけんとくせい

- PSA: 45.61000

- LogP: 4.16680

3-Bromo-3'-thiomorpholinomethyl benzophenone セキュリティ情報

- ちょぞうじょうけん:(BD310934)

3-Bromo-3'-thiomorpholinomethyl benzophenone 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromo-3'-thiomorpholinomethyl benzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB364980-2g |

3-Bromo-3'-thiomorpholinomethyl benzophenone, 97%; . |

898763-00-3 | 97% | 2g |

€1677.00 | 2025-02-20 | |

| Chemenu | CM528398-1g |

3-Bromo-3'-thiomorpholinomethyl benzophenone |

898763-00-3 | 95% | 1g |

$*** | 2023-05-29 | |

| Fluorochem | 204955-2g |

3-bromo-3'-thiomorpholinomethyl benzophenone |

898763-00-3 | 97% | 2g |

£1013.00 | 2022-03-01 | |

| Fluorochem | 204955-1g |

3-bromo-3'-thiomorpholinomethyl benzophenone |

898763-00-3 | 97% | 1g |

£540.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649832-1g |

(3-Bromophenyl)(3-(thiomorpholinomethyl)phenyl)methanone |

898763-00-3 | 98% | 1g |

¥6182.00 | 2024-04-26 | |

| A2B Chem LLC | AH88636-5g |

3-Bromo-3'-thiomorpholinomethyl benzophenone |

898763-00-3 | 97% | 5g |

$2291.00 | 2024-04-19 | |

| abcr | AB364980-1 g |

3-Bromo-3'-thiomorpholinomethyl benzophenone, 97%; . |

898763-00-3 | 97% | 1 g |

€932.90 | 2023-07-19 | |

| TRC | B096235-250mg |

3-Bromo-3'-thiomorpholinomethyl benzophenone |

898763-00-3 | 250mg |

$ 440.00 | 2022-06-07 | ||

| abcr | AB364980-2 g |

3-Bromo-3'-thiomorpholinomethyl benzophenone, 97%; . |

898763-00-3 | 97% | 2 g |

€1,677.00 | 2023-07-19 | |

| TRC | B096235-500mg |

3-Bromo-3'-thiomorpholinomethyl benzophenone |

898763-00-3 | 500mg |

$ 735.00 | 2022-06-07 |

3-Bromo-3'-thiomorpholinomethyl benzophenone 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

898763-00-3 (3-Bromo-3'-thiomorpholinomethyl benzophenone) 関連製品

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 13769-43-2(potassium metavanadate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898763-00-3)3-Bromo-3'-thiomorpholinomethyl benzophenone

清らかである:99%

はかる:1g

価格 ($):393.0